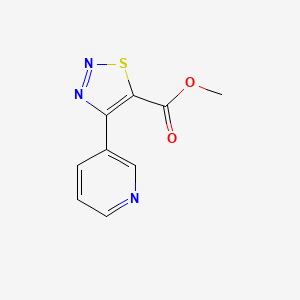

Methyl 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylate

Description

Properties

Molecular Formula |

C9H7N3O2S |

|---|---|

Molecular Weight |

221.24 g/mol |

IUPAC Name |

methyl 4-pyridin-3-ylthiadiazole-5-carboxylate |

InChI |

InChI=1S/C9H7N3O2S/c1-14-9(13)8-7(11-12-15-8)6-3-2-4-10-5-6/h2-5H,1H3 |

InChI Key |

JLQXUCUTYIUFQB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(N=NS1)C2=CN=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Steps

The synthesis begins with the preparation of a suitable hydrazone or hydrazinecarboxylate derivative bearing the pyridin-3-yl substituent. For example, ethyl hydrazinecarboxylate reacts with acetophenone derivatives or pyridine-containing ketones to form hydrazones, which serve as precursors for thiadiazole ring formation.

Cyclization Using Thionyl Chloride

A widely employed method involves treating the hydrazone intermediate with thionyl chloride at low temperature (0 ºC) followed by stirring at room temperature to induce ring closure and formation of the 1,2,3-thiadiazole core. The reaction proceeds with elimination of hydrogen chloride and sulfur-containing by-products.

- The reaction mixture is typically refluxed overnight with continuous removal of water to drive the equilibrium toward product formation.

- The crude product is purified by washing with diethyl ether or chloroform and recrystallized from appropriate solvents such as chloroform or dimethyl sulfoxide to obtain fine powders of the thiadiazole derivative.

Esterification and Functional Group Introduction

The carboxylate group at the 5-position is introduced through the use of ethyl or methyl hydrazinecarboxylate derivatives. The ester functionality can be retained or modified depending on the reaction conditions.

Table 2: Stepwise Preparation Summary for this compound

Alternative Synthetic Routes and Mechanistic Insights

Reaction of Alkyl Carbodithioates with Hydrazonoyl Halides

An alternative approach involves synthesizing alkyl 2-(1-(pyridin-3-yl)ethylidene)hydrazine-1-carbodithioates, which upon reaction with hydrazonoyl halides undergo 1,3-dipolar cycloaddition to yield substituted 1,3,4-thiadiazoles. Although this method is more commonly applied to 1,3,4-thiadiazoles, it provides mechanistic insights into ring formation that can be adapted for 1,2,3-thiadiazoles.

- The reaction proceeds via initial formation of thiohydrazonate intermediates, followed by cyclization and elimination of thiol by-products.

- This pathway allows for structural diversity and functionalization of the thiadiazole ring.

Decarboxylation and Derivative Formation

The carboxylate group can be selectively removed by thermal decarboxylation, yielding 4-methyl-1,2,3-thiadiazole derivatives, which are valuable intermediates for further synthetic transformations.

- Decarboxylation occurs quantitatively at elevated temperatures (185-195 ºC).

- The resulting thiadiazole exhibits distinct physical properties such as odor and boiling point, confirming structural changes.

Spectroscopic and Analytical Characterization Supporting Preparation

- Nuclear Magnetic Resonance (NMR) spectroscopy (both ^1H and ^13C) confirms the presence of characteristic signals for the thiadiazole ring and pyridin-3-yl substituent.

- Elemental analysis validates the molecular composition consistent with this compound.

- Melting point and recrystallization behavior provide additional evidence of purity and successful synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to a thiadiazoline ring.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the thiadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the pyridine or thiadiazole rings.

Scientific Research Applications

Methyl 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound exhibits potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylate with structurally related compounds, focusing on core heterocycles, substituents, and functional groups (Table 1).

Table 1: Structural and Functional Comparison of Selected Heterocyclic Compounds

Heterocyclic Core and Electronic Properties

- 1,2,3-Thiadiazole vs. 1,2,3-Triazole vs. Thiazole :

- The 1,2,3-thiadiazole core in the target compound is more electron-deficient than 1,2,3-triazole (one sulfur vs. two nitrogens) and thiazole (sulfur and one nitrogen). This enhances electrophilic substitution reactivity, particularly at electron-rich positions .

- Thiazoles (e.g., Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate) exhibit moderate aromaticity and are less polarizable than thiadiazoles, influencing their binding affinity in biological systems .

Substituent Effects

- Pyridinyl Position: Pyridin-3-yl (target compound) vs. In contrast, the 4-pyridinyl group in thiazoles may facilitate planar stacking in crystal lattices .

- Functional Groups :

- Methyl ester (target compound) vs. ethyl ester (triazole/thiazole derivatives): Methyl esters generally exhibit higher metabolic stability and lower steric bulk compared to ethyl esters, enhancing membrane permeability in drug design .

- Formyl group in the triazole derivative enables further derivatization (e.g., condensation reactions), a feature absent in the thiadiazole analog .

Biological Activity

Methyl 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylate is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a thiadiazole ring fused with a pyridine ring. Its molecular formula is , with a molecular weight of 221.24 g/mol. The compound's structure allows for various chemical transformations, contributing to its bioactivity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria. In vitro studies indicate that it can inhibit the growth of various bacterial strains significantly.

Key Findings:

- Minimum Inhibitory Concentration (MIC) : The compound exhibits MIC values ranging from 1.95 µg/mL to 15.62 µg/mL against different bacterial strains, indicating strong antimicrobial activity .

- Bactericidal Activity : The minimum bactericidal concentration (MBC) values suggest lethal effects against specific Gram-positive bacteria, with MBC/MIC ratios indicating effective bactericidal action .

Anti-inflammatory Properties

The compound also displays anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes. This inhibition is crucial for reducing inflammation and alleviating pain associated with inflammatory diseases.

- Enzyme Inhibition : this compound interacts with COX enzymes, leading to decreased production of pro-inflammatory mediators.

Anticancer Activity

This compound has been investigated for its potential anticancer effects. Studies suggest that it may induce apoptosis in cancer cells through interactions with specific regulatory proteins.

Research Insights:

- Apoptosis Induction : The compound has been shown to trigger apoptotic pathways in various cancer cell lines by binding to proteins involved in cell cycle regulation.

- Comparative Efficacy : When compared to standard anticancer agents, this compound displays promising results in inhibiting tumor growth.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural characteristics. Variations in the thiadiazole and pyridine components can lead to different biological profiles.

Comparative Analysis Table:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid | Structure | Lacks the methyl group on the pyridine ring; studied for antifungal activity. |

| 3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole | Structure | Contains a chlorine substituent; may alter biological activity compared to methyl derivatives. |

| 4-(Pyridin-2-YL)-1,2,3-thiadiazole | Structure | Similar thiadiazole structure but differs in the position of the pyridine ring; explored for different properties. |

Case Studies

Several studies have highlighted the effectiveness of this compound in various applications:

- Antimicrobial Screening : A study reported that derivatives of this compound exhibited significant antimicrobial activity against multiple pathogens, outperforming traditional antibiotics in some cases .

- Cancer Cell Line Testing : In vitro tests demonstrated that the compound effectively inhibited the proliferation of cancer cells and induced apoptosis more efficiently than reference drugs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.